![molecular formula C₁₆H₁₇FN₆O₂ B1156689 N,O-Descarbonyl Tedizolid](/img/new.no-structure.jpg)
N,O-Descarbonyl Tedizolid
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Description
N,O-Descarbonyl Tedizolid is a useful research compound. Its molecular formula is C₁₆H₁₇FN₆O₂ and its molecular weight is 344.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Mechanism of Action
N,O-Descarbonyl Tedizolid retains the core oxazolidinone structure but lacks carbonyl groups at the nitrogen and oxygen positions. This modification may influence its biological activity and pharmacokinetics. The compound exhibits significant antibacterial activity against various gram-positive organisms through its mechanism of action, which involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit. This binding inhibits protein synthesis by preventing the formation of the 70S initiation complex, leading to bacteriostatic effects. Some studies suggest that under certain conditions, it may also exhibit bactericidal properties.
Antibacterial Activity
This compound demonstrates a broad spectrum of activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its efficacy is comparable to that of its parent compound, Tedizolid. In vitro studies indicate that this compound is effective against various staphylococcal isolates with minimal inhibitory concentration (MIC) values ranging from 0.12 mcg/ml to 1.0 mcg/ml .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is expected to be similar to that of Tedizolid, primarily involving hydrolysis and conjugation reactions. The absence of carbonyl groups may enhance its stability in biological systems and alter its metabolic pathways, potentially leading to improved therapeutic outcomes. Studies are ongoing to evaluate its interactions with other drugs and biological molecules .
Efficacy Against Resistant Strains
A study comparing the efficacies of this compound with other oxazolidinones demonstrated its non-inferiority in treating infections caused by resistant strains of bacteria. In clinical trials involving patients with acute bacterial skin infections, this compound showed comparable clinical success rates to linezolid, another well-known oxazolidinone antibiotic .
Combination Therapy
Research indicates that combination therapy involving this compound may enhance efficacy against difficult-to-treat pathogens and biofilms. The compound's ability to maintain activity against linezolid non-susceptible strains makes it a valuable option for managing multi-drug resistant infections .
Potential Therapeutic Applications
This compound holds promise for various therapeutic applications beyond treating skin infections:
- Orthopedic Infections : Given its pharmacodynamic properties and lower risk of hematological toxicities compared to linezolid, it may be suitable for long-term oral therapy in orthopedic infections caused by multidrug-resistant gram-positive pathogens .
- Central Nervous System Infections : Preliminary studies suggest that this compound can penetrate cerebrospinal fluid effectively, which is crucial for treating central nervous system infections .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of this compound compared to related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Lacks carbonyl groups at nitrogen and oxygen positions | Enhanced stability; potential improved binding affinity |
Tedizolid | Contains a hydroxymethyl group and D-ring substituent | More potent against resistant strains than linezolid |
Linezolid | Acetamide group at position 5 | First oxazolidinone antibiotic; broader spectrum |
Oxazolidinone | General class with various substitutions | Varies widely in potency and spectrum |
Properties
Molecular Formula |
C₁₆H₁₇FN₆O₂ |
---|---|
Molecular Weight |
344.34 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.